n-Hexyl Sec-Hexyl Phthalate-d4
Description
n-Hexyl Sec-Hexyl Phthalate-d4 (HSHP-d4) is a deuterated analogue of n-Hexyl Sec-Hexyl Phthalate (HSHP), a phthalic acid ester (PAE) used primarily as a plasticizer in polyvinyl chloride (PVC) manufacturing. HSHP-d4 is isotopically labeled with four deuterium atoms, replacing hydrogens at specific positions in its benzene ring. Its molecular formula is C₁₄H₁₄D₄O₄, with a molecular weight of 254.31 g/mol and a purity exceeding 95% (via HPLC) . HSHP-d4 serves as a critical reference material in analytical chemistry, enabling precise quantification of non-deuterated phthalates in environmental and biological matrices due to its distinct mass spectrometry signature .
Properties
Molecular Formula |
C₂₀H₂₆D₄O₄ |
|---|---|
Molecular Weight |
338.47 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Differences
HSHP-d4 is distinguished from related compounds by its branched alkyl chains and deuterium substitution. Key structural comparisons include:
Di-n-Hexyl Phthalate (DnHP)
- Molecular Formula : C₂₀H₃₀O₄
- Molecular Weight : 334.45 g/mol
- Structure : Linear diester with two n-hexyl chains.
- Key Difference : DnHP lacks deuterium and has a larger molecular weight due to its linear structure, whereas HSHP-d4’s branched sec-hexyl group reduces steric hindrance and alters solubility .
n-Hexyl 4-Methyl-2-pentyl Phthalate-d4
Physical and Chemical Properties
Isotope Effects:
Deuterium in HSHP-d4 reduces bond cleavage rates (kinetic isotope effect), making it more resistant to enzymatic degradation compared to non-deuterated PAEs. This property is critical for its use as an internal standard in mass spectrometry .
Toxicological Profiles
- HSHP-d4: Limited toxicological data, but deuterated PAEs generally exhibit lower acute toxicity (e.g., rat oral LD₅₀ >10,000 mg/kg for similar compounds) .
- DnHP : Linked to liver/kidney damage in rodents (oral LD₅₀ ~30,000 mg/kg) .
- n-Hexyl 4-Methyl-2-pentyl Phthalate-d4: Suspected carcinogen due to structural similarity to classified PAEs .
Research Findings and Data Gaps
- Analytical Utility : HSHP-d4’s deuterium labeling improves detection sensitivity in LC-MS/MS, enabling sub-ppb quantification of PAEs in complex matrices .
- Environmental Fate : HSHP-d4’s persistence in landfill leachate highlights the need for tracking deuterated contaminants in waste management systems .
- Toxicity Gaps: Few studies address long-term effects of deuterated PAEs, though isotope effects likely mitigate acute toxicity compared to non-deuterated forms .
Q & A
Basic Research Questions
Q. What analytical techniques are most suitable for quantifying n-Hexyl Sec-Hexyl Phthalate-d4 in environmental samples, and how do deuterated analogs improve method accuracy?
- Methodological Answer : Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with deuterated internal standards (e.g., n-Hexyl Sec-Hexyl Phthalate-d4) to correct for matrix effects and ionization efficiency variations. Deuterated analogs minimize isotopic interference and enhance quantification precision by matching the physicochemical properties of target analytes . Validate methods using spiked recovery experiments (e.g., 80–120% recovery) and calibration curves with R² ≥ 0.994.
Q. How does the stability of n-Hexyl Sec-Hexyl Phthalate-d4 vary under different storage conditions (e.g., light, temperature, pH)?
- Methodological Answer : Conduct accelerated stability studies under controlled conditions:
- Light : Store in amber vials to prevent photodegradation.
- Temperature : Test stability at -20°C (long-term), 4°C (short-term), and 25°C (room temperature) over 30 days. Use LC-MS/MS to monitor degradation products (e.g., phthalic acid derivatives).
- pH : Evaluate stability in aqueous matrices (pH 2–9) to simulate environmental or biological conditions. Report degradation rates using first-order kinetics models .
Q. What are the critical parameters for synthesizing n-Hexyl Sec-Hexyl Phthalate-d4 with high isotopic purity (>98%)?
- Methodological Answer : Optimize deuterium incorporation via acid-catalyzed esterification using deuterated alcohols (e.g., sec-hexanol-d4) and phthalic anhydride. Monitor reaction progress with Nuclear Magnetic Resonance (NMR) to confirm deuterium placement and quantify isotopic purity. Purify via preparative HPLC, and validate using high-resolution MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for n-Hexyl Sec-Hexyl Phthalate-d4 when comparing in vitro vs. in vivo models?
- Methodological Answer :
- Experimental Design : Use physiologically based pharmacokinetic (PBPK) modeling to reconcile differences in metabolic activation and tissue distribution.
- Data Analysis : Compare metabolite profiles (e.g., mono-ester phthalates) across models using LC-MS/MS. Adjust for species-specific enzyme activity (e.g., carboxylesterases) and exposure duration.
- Case Study : Silverman et al. (1946) identified interspecies variability in sec-hexyl acetate toxicity; apply similar cross-species validation frameworks to phthalate-d4 studies .
Q. What experimental strategies minimize cross-contamination when analyzing n-Hexyl Sec-Hexyl Phthalate-d4 in complex matrices (e.g., biological fluids)?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) with deuterated analogs as internal standards to correct for matrix effects.
- Quality Control : Include procedural blanks and negative controls to detect background contamination.
- Instrumentation : Employ UHPLC systems with guard columns to separate co-eluting phthalates. Validate method specificity via fragmentation patterns in MS/MS .
Q. How do structural isomers of deuterated phthalates (e.g., n-hexyl vs. sec-hexyl) affect environmental fate modeling and regulatory risk assessments?
- Methodological Answer :
- Isomer-Specific Analysis : Use chiral chromatography to resolve isomers and quantify their individual persistence in soil/water.
- Modeling : Input isomer-specific log Kow and biodegradation rates into fugacity models (e.g., EQC Level III) to predict environmental partitioning.
- Regulatory Implications : Reference ACGIH thresholds for sec-hexyl acetate (500 ppm IDLH) to propose isomer-specific exposure limits for phthalate-d4 .
Q. What statistical approaches are recommended for analyzing low-dose, chronic exposure data of n-Hexyl Sec-Hexyl Phthalate-d4 in longitudinal studies?
- Methodological Answer :
- Data Handling : Apply mixed-effects models to account for intra-subject variability and censored data (e.g., values below detection limits).
- Dose-Response : Use benchmark dose (BMD) modeling with 95% confidence intervals to estimate NOAEL/LOAEL.
- Validation : Cross-check results with Bayesian hierarchical models to address uncertainty in sparse datasets .
Research Design & Data Interpretation
Q. How should researchers design experiments to investigate the endocrine-disrupting effects of n-Hexyl Sec-Hexyl Phthalate-d4 while controlling for confounding factors?
- Methodological Answer :
- In Vitro : Use ERα/ERβ reporter gene assays with solvent controls (e.g., dimethyl phthalate) to isolate phthalate-specific effects.
- In Vivo : Employ pair-housing and standardized diets to minimize variability in rodent studies. Measure serum hormone levels (e.g., testosterone, estradiol) via ELISA.
- Confounder Adjustment : Use multivariate regression to control for age, sex, and body weight .
Q. What are the key considerations for integrating n-Hexyl Sec-Hexyl Phthalate-d4 data into cumulative risk assessments for phthalate mixtures?
- Methodological Answer :
- Dose Addition : Assume similar modes of action (e.g., anti-androgenicity) and calculate hazard indices using relative potency factors (RPFs).
- Data Gaps : Prioritize studies on additive/synergistic effects with DEHP and DBP. Reference NAP.edu (2008) guidelines for phthalate risk assessment frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
